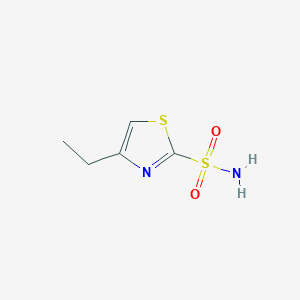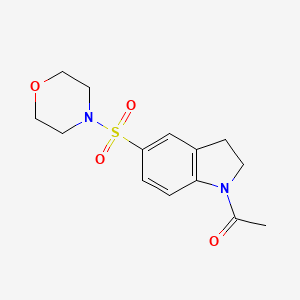![molecular formula C14H14N2O5 B2422973 4-[(4,6-二甲氧基嘧啶-2-基)甲氧基]苯甲酸 CAS No. 402497-58-9](/img/structure/B2422973.png)
4-[(4,6-二甲氧基嘧啶-2-基)甲氧基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C14H14N2O5 and a molecular weight of 290.28 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
科学研究应用
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
作用机制
Target of Action
It is structurally similar to sulfonylurea herbicides , which typically target the acetolactate synthase (ALS) enzyme in plants . ALS is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine .
Mode of Action
This inhibition prevents the synthesis of essential amino acids, disrupting protein synthesis and plant growth .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely similar to that of sulfonylurea herbicides, which inhibit the ALS enzyme and disrupt the biosynthesis of essential amino acids . This disruption affects multiple downstream pathways, including protein synthesis, leading to inhibited growth and eventual plant death .
Pharmacokinetics
Based on its structural similarity to sulfonylurea herbicides, it is likely to be highly soluble in water
Result of Action
The molecular and cellular effects of the compound’s action are likely to include the inhibition of essential amino acid synthesis, disruption of protein synthesis, and inhibition of plant growth . These effects could potentially lead to plant death, assuming the compound acts similarly to sulfonylurea herbicides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid. For instance, the compound’s degradation in soils can occur through biotic and abiotic modes, such as biodegradation and hydrolysis . Factors such as soil pH and temperature can affect the rate of degradation . Lower pH levels and a temperature of 27±2°C were found to provide ideal conditions for herbicide decomposition .
生化分析
Biochemical Properties
It is known that similar compounds, such as bispyribac, inhibit plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (AHAS) .
Cellular Effects
It is known that similar compounds can have a low to moderate toxicity to biodiversity .
Molecular Mechanism
Similar compounds, such as bispyribac, are known to inhibit the enzyme acetohydroxyacid synthase (AHAS), which is involved in the synthesis of branched-chain amino acids .
Temporal Effects in Laboratory Settings
Similar compounds, such as bispyribac-sodium, are known to be highly soluble in water and non-volatile .
Dosage Effects in Animal Models
Similar compounds, such as bispyribac-sodium, are known to have a low mammalian oral toxicity .
Metabolic Pathways
It is known that similar compounds, such as bispyribac, are metabolized by various microbes .
Transport and Distribution
Similar compounds, such as bispyribac-sodium, are not expected to leach to groundwater due to their physico-chemical properties .
Subcellular Localization
Similar compounds, such as bispyribac, are known to be absorbed by foliage and roots .
准备方法
The synthesis of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
化学反应分析
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions are common, where functional groups on the benzoic acid moiety are replaced with other groups.
相似化合物的比较
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid can be compared with similar compounds such as:
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: This compound has a similar structure but lacks the methoxy group on the benzoic acid moiety.
Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate: This compound is a methyl ester derivative with similar chemical properties.
The uniqueness of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-19-12-7-13(20-2)16-11(15-12)8-21-10-5-3-9(4-6-10)14(17)18/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJJCYOYFVFMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2422891.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2422895.png)
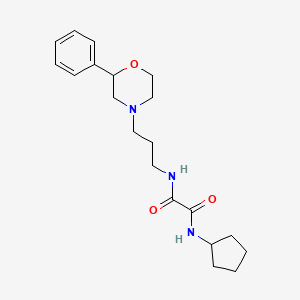
![1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2422900.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2422901.png)
![4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2422902.png)
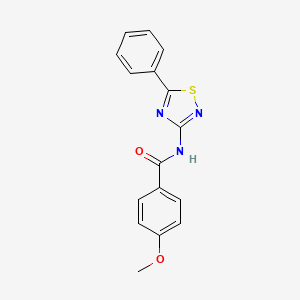
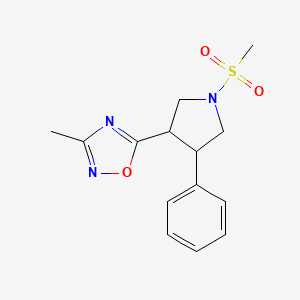
![Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2422907.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2422909.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2422910.png)
